Adenosine,adenosine,cordycepin

Description

The Ubiquitous Role of Adenosine (B11128) as an Endogenous Autacoid

Adenosine is a universally present purine (B94841) nucleoside that functions as an endogenous autacoid—a local hormone or signaling molecule that acts near its site of synthesis. nih.govmedchemexpress.com It is distributed in virtually all cells and tissues of the body, where it plays a critical modulatory role in maintaining cellular and tissue homeostasis, especially under conditions of stress or pathology. accscience.commdpi.comunife.it Adenosine is primarily generated from the dephosphorylation of adenine (B156593) nucleotides like ATP and AMP, with its extracellular concentration increasing significantly in response to metabolic stress, inflammation, or increased cellular activity. medchemexpress.comnih.govchemicalbook.com

This nucleoside exerts its wide-ranging physiological effects by interacting with four specific G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. academie-sciences.frnih.govmedchemexpress.com The distribution of these receptor subtypes varies among different cell types, leading to diverse and context-dependent biological outcomes. nih.gov For instance, activation of A1 and A3 receptors typically leads to a decrease in intracellular cAMP levels, while A2A and A2B receptor activation results in an increase. accscience.com Through these receptors, adenosine influences almost every aspect of physiology, regulating functions in the central nervous, cardiovascular, immune, and peripheral systems. nih.gov It is considered a crucial mediator of the immune response, generally exerting anti-inflammatory and tissue-protective effects. mdpi.com Studies have demonstrated that endogenous adenosine, released in response to hormone-stimulated cellular work, can act as a feedback inhibitor to modulate cellular processes like ion transport. nih.govjci.orgresearchgate.net

Cordycepin (B1669437) (3′-Deoxyadenosine) as a Bioactive Adenosine Analog

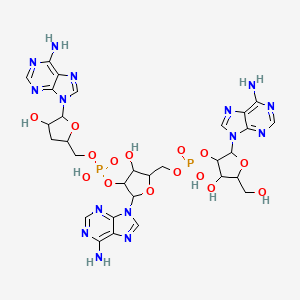

Cordycepin, chemically known as 3′-deoxyadenosine, is a naturally occurring nucleoside analog of adenosine. mdpi.com It was first isolated from the fungus Cordyceps militaris, a well-known entomopathogenic fungus used in traditional medicine. frontiersin.orgfrontiersin.org The biological and pharmacological significance of cordycepin stems from its structural resemblance to adenosine; the key difference is the absence of a hydroxyl group at the 3' position of the ribose sugar moiety. nih.govresearchgate.net

This structural similarity allows cordycepin to interact with cellular pathways and components that normally utilize adenosine. frontiersin.org However, its structural distinction as a deoxy-sugar derivative leads to unique biological consequences. Cordycepin is recognized for a wide spectrum of bioactivities, including anti-inflammatory, antioxidant, immunomodulatory, and anti-tumor effects. frontiersin.orgresearchgate.netnih.gov Research has shown that cordycepin can interfere with various cellular processes, such as the synthesis of nucleic acids and the modulation of key intracellular signaling pathways. mdpi.comnih.gov A systematic review of numerous studies indicated that cordycepin consistently represses cell migration and inflammation, and its effects are often mediated through the activation of AMPK (AMP-activated protein kinase) and inhibition of the PI3K/mTOR/AKT signaling pathway. nih.govnih.govresearchgate.net

Interrelationships and Comparative Biological Significance of Adenosine and Cordycepin

The interrelationship between adenosine and cordycepin is defined by their structural analogy and consequent interaction with common biochemical pathways, yet their biological significance diverges due to the single molecular difference between them.

Structural and Mechanistic Differences: Adenosine is an essential signaling molecule, while cordycepin acts as a molecular mimic that can disrupt normal cellular processes. The critical difference is the lack of a 3'-hydroxyl group on cordycepin's ribose ring. researchgate.net When adenosine is incorporated into a growing RNA strand during transcription, its 3'-hydroxyl group is necessary for the formation of the next phosphodiester bond, allowing the chain to elongate. Cordycepin, once phosphorylated to cordycepin triphosphate (Cor-TP), can be incorporated into RNA chains by RNA polymerase. frontiersin.org However, because it lacks the 3'-hydroxyl group, it acts as a chain terminator, preventing further elongation and thus inhibiting RNA synthesis. frontiersin.orgmdpi.com

Metabolic Pathways: Both adenosine and cordycepin are substrates for the enzyme adenosine deaminase (ADA), which converts them to their respective inosine (B1671953) derivatives (inosine and 3'-deoxyinosine). mdpi.comresearchgate.net The rapid deamination of cordycepin by ADA is a significant factor in its metabolism and can limit its bioavailability in vivo. mdpi.comnih.govresearchgate.net However, it has been shown that 3'-deoxyinosine (B124312) can be converted into the active cordycepin triphosphate in some cell types, suggesting a potential salvage pathway. mdpi.com The biosynthesis of cordycepin in fungi such as Cordyceps militaris originates from adenosine, highlighting their direct metabolic link. frontiersin.orgmdpi.com

Receptor Interaction and Signaling: Both nucleosides can interact with and activate adenosine receptors. nih.gov Studies in human dermal fibroblasts have shown that both adenosine and cordycepin can stimulate adenosine receptors, leading to an increase in intracellular cAMP, enhanced mitochondrial energy metabolism, and activation of the Wnt/β-catenin pathway. nih.gov Despite this overlap, the downstream consequences can differ. Adenosine's role is primarily that of a homeostatic regulator, fine-tuning physiological responses. mdpi.com Cordycepin, while also modulating signaling pathways like AMPK and mTOR, often does so with a potency and outcome that leads to significant pharmacological effects, such as the repression of tumor growth and inflammation, which are explored for their therapeutic potential. nih.govnih.gov

Detailed Research Findings

The following tables provide a comparative overview of adenosine and cordycepin and summarize key research findings on the biological effects of cordycepin.

Table 1: Comparative Profile of Adenosine and Cordycepin

Table 2: Selected Research Findings on Cordycepin's Biological Effects

Adenosine: A Key Regulator of Cellular Function

Adenosine is a fundamental molecule that plays a critical role in a vast array of physiological processes. Its biosynthesis, metabolism, and the maintenance of its internal and external cellular balance are tightly controlled through a complex network of enzymatic pathways and transport mechanisms. This article delves into the intricate processes of intracellular and extracellular adenosine generation, providing a detailed examination of the key pathways and enzymes involved in its homeostasis.

Properties

CAS No. |

77244-91-8 |

|---|---|

Molecular Formula |

C30H37N15O15P2 |

Molecular Weight |

909.7 g/mol |

IUPAC Name |

[2-(6-aminopurin-9-yl)-5-[[[2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] [5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C30H37N15O15P2/c31-22-15-25(37-5-34-22)43(8-40-15)28-12(47)1-11(56-28)3-54-61(50,51)60-21-19(49)14(58-30(21)45-10-42-17-24(33)36-7-39-27(17)45)4-55-62(52,53)59-20-18(48)13(2-46)57-29(20)44-9-41-16-23(32)35-6-38-26(16)44/h5-14,18-21,28-30,46-49H,1-4H2,(H,50,51)(H,52,53)(H2,31,34,37)(H2,32,35,38)(H2,33,36,39) |

InChI Key |

KCQMYAKJSYILBN-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OC4C(C(OC4N5C=NC6=C(N=CN=C65)N)COP(=O)(O)OC7C(C(OC7N8C=NC9=C(N=CN=C98)N)CO)O)O |

Origin of Product |

United States |

Cordycepin Biosynthesis and Production Enhancement Strategies

Fungal Biosynthesis Pathways of Cordycepin (B1669437)

The primary pathway for cordycepin biosynthesis in fungi like Cordyceps militaris and Aspergillus nidulans begins with adenosine (B11128) and involves a series of enzymatic reactions orchestrated by a specific gene cluster. mdpi.comfrontiersin.org

Early studies using radiolabeled precursors determined that cordycepin is biosynthesized directly from adenosine without the cleavage of the N-riboside bond. mdpi.com This conversion is a multi-step process involving phosphorylation, dephosphorylation, and reduction. frontiersin.orgnih.gov The core mechanism revolves around the removal of the hydroxyl group at the 3' position of the ribose sugar of adenosine, transforming it into 3′-deoxyadenosine. mdpi.com

The biosynthesis of cordycepin is governed by a conserved gene cluster containing four key genes: Cns1, Cns2, Cns3, and Cns4. mdpi.comnih.gov These genes encode the enzymes that catalyze the sequential steps in the conversion of adenosine.

Cns1 and Cns2 : These two genes are indispensable for cordycepin synthesis. mdpi.comnih.gov Cns1 encodes an oxidoreductase/dehydrogenase, and Cns2 encodes a metal-dependent phosphohydrolase. mdpi.comresearchgate.net They form a tight complex, and neither enzyme can function alone. frontiersin.orgnih.govmdpi.com This Cns1/Cns2 complex is responsible for the final two steps of the pathway. frontiersin.org

Cns3 : This gene encodes a bifunctional protein. Its N-terminal domain has nucleoside/nucleotide kinase (NK) activity, while the C-terminal contains a HisG domain. mdpi.comlawdata.com.tw The kinase domain of Cns3 catalyzes the initial phosphorylation of adenosine at the 3'-OH position to produce 3'-adenosine monophosphate (3'-AMP). mdpi.comnih.gov Cns3 is also involved in the biosynthesis of pentostatin (B1679546) (PTN), another adenosine analog that protects cordycepin from degradation. mdpi.comnih.gov

Cns4 : This gene encodes a putative ATP-binding cassette (ABC) transporter. researchgate.netlawdata.com.twresearchgate.net Its proposed function is to export pentostatin from the cell. nih.govresearchgate.net This action helps regulate the intracellular concentration of cordycepin, preventing it from reaching toxic levels. lawdata.com.twnih.gov

The coordinated action of these enzymes ensures the efficient and regulated production of cordycepin. Gene knockout studies have confirmed that while Cns1 and Cns2 are essential for cordycepin biosynthesis, Cns3 is primarily responsible for pentostatin production, which in turn protects cordycepin from deamination. mdpi.com

The biosynthesis of cordycepin proceeds through key phosphorylated intermediates. The precursor for the Cns1/Cns2 enzymatic complex is 3'-adenosine monophosphate (3'-AMP). frontiersin.orgnih.gov

There are two primary routes for the formation of 3'-AMP:

Direct Phosphorylation of Adenosine : The nucleoside/nucleotide kinase domain of the Cns3 enzyme directly phosphorylates adenosine at the 3'-hydroxyl group to yield 3'-AMP. nih.govmdpi.comnih.gov

From mRNA Degradation Byproducts : 3'-AMP can also be generated from 2′,3′-cyclic monophosphate (2′,3′-cAMP), which is a common byproduct of mRNA degradation in cells. frontiersin.orgmdpi.comfrontiersin.org An unidentified enzyme is thought to convert 2',3'-cAMP into 3'-AMP. frontiersin.orgnih.gov In vitro and in vivo studies have shown that extracellular 2',3'-cAMP can be efficiently metabolized to 2'-AMP and 3'-AMP, which are then further processed to adenosine. nih.gov

Once 3'-AMP is formed, the Cns2 enzyme, a phosphohydrolase, converts it into the intermediate 2'-carbonyl-3'-deoxyadenosine (2'-C-3'-dA). frontiersin.orgnih.govmdpi.com Subsequently, the Cns1 enzyme, an oxidoreductase, catalyzes the reduction of 2'-C-3'-dA to produce the final product, cordycepin (3'-deoxyadenosine). frontiersin.orgnih.govmdpi.com

Genetic Engineering Approaches for Cordycepin Production

Due to the limited yield of cordycepin from its natural fungal sources, significant research has focused on metabolic engineering and synthetic biology to enhance production. frontiersin.org These strategies involve transferring the cordycepin biosynthetic genes into robust, fast-growing microbial hosts or overexpressing key enzymes in the native producer.

Heterologous expression involves introducing the necessary genes for cordycepin production into a different host organism, often referred to as a microbial cell factory. frontiersin.org Several hosts have been successfully engineered for this purpose.

Saccharomyces cerevisiae : The budding yeast S. cerevisiae is a well-established host for heterologous expression due to its genetic tractability and safety profile. york.ac.uk Researchers have successfully introduced the key biosynthetic genes, Cns1 and Cns2, from C. militaris into S. cerevisiae. mdpi.comresearchgate.net The engineered yeast strains were able to produce cordycepin, confirming that Cns1 and Cns2 are sufficient for the conversion of 3'-AMP to cordycepin. researchgate.netnih.gov Through optimization of the fermentation process, including media composition and fed-batch strategies, cordycepin titers have been significantly improved, with one study reporting a production of 137.27 mg/L in a 5-L fermenter. researchgate.netnih.gov

Metarhizium robertsii : As a closely related insect pathogenic fungus, M. robertsii has also been used as a host for cordycepin production. researchgate.net The expression of the cns1-cns3 gene cluster in M. robertsii resulted in the successful synthesis of cordycepin. researchgate.netnih.gov

Other non-conventional yeasts and fungi, such as Yarrowia lipolytica, Komagataella phaffii, and Aspergillus oryzae, have also been engineered as cell factories, in some cases achieving even higher yields. frontiersin.orgacs.orgmdpi.com

| Host Organism | Key Genes Expressed | Reported Cordycepin Titer (mg/L) | Reference |

|---|---|---|---|

| Saccharomyces cerevisiae | Cns1, Cns2 | 137.27 | nih.gov |

| Yarrowia lipolytica | Cns1, Cns2 (with metabolic engineering) | 4362.54 | acs.org |

| Komagataella phaffii | Cns1, Cns2 | 2680 | frontiersin.org |

| Aspergillus oryzae | Cns1, Cns2 | 1724.53 | mdpi.com |

Another effective strategy to boost cordycepin yield is to overexpress the rate-limiting enzymes of the biosynthetic pathway within the native producer, C. militaris, or in heterologous hosts. mdpi.com

Targeted Gene Deletion (e.g., ADO1 Gene)

Genetic engineering provides a precise approach to enhancing cordycepin production by modifying specific metabolic pathways. One effective strategy is the targeted deletion of genes that divert precursors away from the cordycepin synthesis pathway. A notable example is the deletion of the ADO1 gene. Research has demonstrated that the targeted knockout of the ADO1 gene can significantly increase the yield of cordycepin frontiersin.org. This gene is believed to be involved in a competing metabolic route; its removal consequently channels more metabolic resources towards cordycepin biosynthesis.

The technical execution of such targeted deletions in Cordyceps militaris has been advanced through various molecular tools. Methodologies like the split-marker approach and the CRISPR-Cas9 gene editing system have been successfully applied to knock out specific genes in this fungus nih.gov. The split-marker technique, for instance, has shown a higher efficiency of targeted gene disruption compared to traditional linear deletion cassettes, making it a valuable tool for studying gene function and engineering strains for improved metabolite production nih.govfao.org.

Modification of Carbon Flux into Purine (B94841) Metabolism

Directing the flow of carbon into the purine biosynthesis pathway is a critical metabolic engineering strategy for enhancing cordycepin production frontiersin.org. Cordycepin biosynthesis originates from the purine metabolic pathway, which itself is fed by central carbon metabolism. Therefore, modifications that increase the carbon flux towards key precursors can substantially boost final product yield.

The initial steps involve the conversion of glucose into ribose-5-phosphate (B1218738) (R-5-P) via the pentose (B10789219) phosphate (B84403) pathway (PPP) mdpi.com. R-5-P is then converted to 5′-phosphoribosyl diphosphate (B83284) (PRPP), a crucial precursor for the de novo synthesis of purine nucleotides mdpi.comnih.gov. Enhancing the activity of the PPP and subsequent purine synthesis pathway genes is a key objective. Metabolic engineering efforts have shown that overexpressing genes such as ZWF1 (glucose-6-phosphate dehydrogenase), PRS4 (ribose phosphate diphosphokinase), and ADE4 (amidophosphoribosyl transferase) can significantly increase cordycepin yield frontiersin.org.

Transcriptome and metabolome analyses have revealed that cordycepin synthesis is intricately linked with several metabolic pathways, including the pentose phosphate pathway, the TCA cycle, and various amino acid metabolic pathways nih.govfrontiersin.orgfrontiersin.org. The choice of carbon source can also influence this flux; for example, the use of xylose might preferentially channel carbon towards the cordycepin biosynthetic pathway due to structural similarities with PRPP, a key precursor in purine biosynthesis nih.gov.

Biotechnological Strategies for Enhanced Cordycepin Accumulation

Optimization of Fermentation Conditions (Liquid, Solid-State, Static Fermentation)

The method of cultivation plays a pivotal role in the accumulation of cordycepin in Cordyceps militaris. The primary fermentation techniques employed are solid-state fermentation, submerged (liquid) fermentation, and static or surface fermentation, each with distinct advantages and outcomes nih.govresearchgate.net.

Submerged (Liquid) Fermentation: This is often preferred for industrial-scale production due to its shorter duration, higher yield of mycelium, and better control over environmental parameters researchgate.net.

Solid-State Fermentation: This method mimics the natural growth conditions of the fungus and is often used for producing fruiting bodies, which can also accumulate cordycepin.

Static Fermentation: In this method, the culture is kept stationary after an initial growth phase.

Researchers have found that combining different fermentation strategies can significantly boost cordycepin yields. A two-stage culture method, which combines an initial shake-flask cultivation for biomass growth followed by a period of static culture, has proven highly effective. One study utilizing this approach with C. militaris CCRC 32219 achieved a maximum cordycepin concentration of 2214.5 mg/L longdom.org.

Influence of Culture Medium Composition (e.g., Carbon and Nitrogen Sources)

The composition of the culture medium, particularly the sources of carbon and nitrogen and their ratio (C/N ratio), is a critical factor influencing both fungal growth and cordycepin synthesis nih.gov. Optimizing the medium is a fundamental strategy for enhancing production.

Different carbon sources such as glucose, sucrose (B13894), and xylose have been studied, with sucrose being identified as a preferred source for large-scale production nih.gov. The balance between carbon and nitrogen is crucial; for instance, a maximal cordycepin production of 345.4 mg/L was achieved with a medium containing 42.0 g/L of glucose and 15.8 g/L of peptone longdom.org. Another study noted that a C/N ratio of 1:1.5 increased cordycepin content, whereas a ratio of 1:3 led to a decrease nih.gov.

The type of nitrogen source also has a significant impact. While peptone is commonly used, alternative and more cost-effective nitrogen sources have been explored. The use of soybean extract powder (SBEP), an animal-free nitrogen source, at 80 g/L increased cordycepin production to 2.52 g/L nih.gov. Similarly, corn steep liquor hydrolysate (CSLH) has been shown to be a potent accelerator for cordycepin accumulation, with one study reporting a yield of 343.03 mg/L, a 4.83-fold increase compared to the control group without CSLH mdpi.com.

| Component | Organism | Concentration | Resulting Cordycepin Yield |

| Glucose & Peptone | C. militaris | 42.0 g/L & 15.8 g/L | 345.4 mg/L |

| Soybean Extract Powder | C. militaris | 80 g/L | 2.52 g/L |

| Corn Steep Liquor Hydrolysate | C. militaris GDMCC5.270 | 1.5 g/L (with peptone) | 343.03 mg/L |

| Sucrose | C. militaris | Not specified | Preferred for large-scale production |

Impact of Precursors and Additives (e.g., Adenosine, Adenine (B156593), Amino Acids, Metal Ions)

The supplementation of the culture medium with specific precursors and additives is a direct and effective strategy to enhance cordycepin production. These compounds can either serve as direct building blocks for cordycepin or act as inducers of the biosynthetic pathway.

Precursors: Since adenosine is the direct precursor to cordycepin, its addition to the culture medium can significantly boost yields nih.gov. Studies have shown that adding adenosine increased cordycepin production by 10.1% in a high-yielding strain and by as much as 51.2% in a wild-type strain of C. militaris nih.govconsensus.app. Other purine-related compounds like adenine and glycine (B1666218) have also been proven effective longdom.org. A surface culture of C. militaris achieved a peak cordycepin value of 2.5 g/L with the addition of 1 g/L of adenine and 16 g/L of glycine longdom.org.

Amino Acids: Certain amino acids are involved in the de novo purine nucleotide pathway and can promote cordycepin synthesis. Glutamate (B1630785) and glycine act as precursors for the nitrogenous base residue mdpi.com. The addition of L-alanine and aspartate has also been shown to enhance cordycepin production mdpi.comresearchgate.net.

Metal Ions and Other Additives: The presence of specific metal ions can act as inducers. Fe²⁺ and NH₄⁺ have been identified as efficient inducers for cordycepin biosynthesis longdom.org. Other non-precursor additives have also been found to have a profound impact. The addition of 10 mg/L of Vitamin B1 resulted in a cordycepin yield of 1.16 g/L, a 95.8% increase over the control nih.gov. Furthermore, adding 5 mg/L of rotenone, a metabolic inhibitor, surprisingly increased cordycepin production by 316.09% by altering nucleoside metabolism pathways towards adenosine nih.gov.

| Additive | Organism | Concentration | Effect on Cordycepin Yield |

| Adenosine | C. militaris (wild-type) | Not specified | 51.2% increase |

| Adenine & Glycine | C. militaris NBRC 9787 | 1 g/L & 16 g/L | 2.5 g/L (peak value) |

| L-alanine | C. militaris | Not specified | Significant improvement |

| Fe²⁺ / NH₄⁺ | C. militaris | Not specified | Efficient inducers |

| Vitamin B1 | C. militaris | 10 mg/L | 1.16 g/L (95.8% increase) |

| Rotenone | C. militaris | 5 mg/L | 316.09% increase |

Inhibition of Cordycepin Degradation (e.g., ADA Inhibitors)

A significant challenge in maximizing cordycepin accumulation is its potential degradation by cellular enzymes. The primary enzyme responsible for this is adenosine deaminase (ADA), which can convert cordycepin into the non-toxic 3'-deoxyinosine (B124312), thereby reducing the final yield nih.gov. Consequently, a key strategy for enhancement is the inhibition of ADA activity.

Interestingly, Cordyceps militaris possesses a natural, built-in mechanism to protect its cordycepin. The biosynthesis of cordycepin is coupled with the production of another adenosine analog, pentostatin nih.gov. Pentostatin is a potent inhibitor of adenosine deaminase. This dual biosynthesis is mediated by a cluster of four genes, Cns1–Cns4. While Cns1 and Cns2 are essential for cordycepin synthesis, the Cns3 gene is involved in the biosynthesis of pentostatin. This co-production of a safeguard molecule suggests a sophisticated regulatory system to prevent the degradation of cordycepin within the cell, ensuring its accumulation nih.gov. Understanding and potentially manipulating this natural protective mechanism could offer further avenues for increasing cordycepin yields.

Comparative Analysis of Cordycepin Content Across Cordyceps Species and Cultivation Methods

The concentration of cordycepin, a key bioactive compound, exhibits significant variability across different species of Cordyceps and is profoundly influenced by the methods employed for cultivation. Research has consistently shown that both the genetic makeup of the fungal strain and the environmental and nutritional conditions of its growth are critical determinants of the final cordycepin yield.

Species-Dependent Cordycepin Variation

Scientific analysis reveals a stark contrast in cordycepin content among various Cordyceps species. Cordyceps militaris is the most prominent species known for producing substantial amounts of cordycepin. nih.govwjarr.commycoforest.com In contrast, the highly valued wild Ophiocordyceps sinensis (formerly Cordyceps sinensis) contains very low or often undetectable levels of cordycepin. nih.gov Genetic studies have identified that the gene cluster responsible for cordycepin biosynthesis (Cns1–Cns4) is present in C. militaris but absent in O. sinensis. nih.gov Some studies have reported that C. militaris can contain up to 90 times more cordycepin than its wild sinensis counterpart. realmushrooms.compahadiamrut.com

While C. militaris is the primary producer, other species like Cordyceps kyusyuensis and even other fungi such as Aspergillus nidulans have been reported to produce cordycepin, with the latter sometimes yielding higher levels than C. militaris. nih.gov Comparative studies between wild and cultivated O. sinensis have also shown that cultivated varieties can have a markedly higher average cordycepin content than those collected from the wild. plos.orgnih.gov

| Species | Typical Cordycepin Content | Reference |

|---|---|---|

| Cordyceps militaris | High; considered the primary source for commercial production. | nih.govwjarr.com |

| Ophiocordyceps sinensis (Wild) | Low to undetectable levels. | nih.gov |

| Ophiocordyceps sinensis (Cultivated) | Higher than wild varieties; average of 7.36 μg/mL reported in one study. | plos.orgnih.gov |

| Cordyceps kyusyuensis | Capable of producing cordycepin. | nih.gov |

| Aspergillus nidulans | Reported to produce cordycepin, sometimes at levels higher than C. militaris. | nih.gov |

Influence of Cultivation Methods on Cordycepin Content

The method of cultivation is a critical factor that can be manipulated to enhance cordycepin production in C. militaris. The choice of substrate, fermentation technique, and physical growth parameters all play a significant role. nih.gov Large fluctuations in cordycepin concentrations are common, with values in mycelia from liquid fermentation ranging from 30 mg/L to 8,570 mg/L, and in cultivated fruiting bodies from 0.6 mg/g to 77.4 mg/g, depending on the specific strain and conditions. mdpi.com

Substrate Composition: The nutritional environment is paramount for cordycepin synthesis.

Grain-Based Substrates: While grains like brown rice are commonly used, studies show that combinations of grains can improve yield. frontiersin.org For instance, a mix of rice, wheat, jowar, and sugarcane bagasse was found to significantly increase the content of adenine, a precursor to cordycepin, thereby boosting cordycepin production. nih.gov

Insect-Based Substrates: Cultivating Cordyceps on insects, its natural hosts, can dramatically increase cordycepin content. A 2022 study demonstrated that C. militaris grown on the larvae of the beetle Allomyrina dichotoma yielded the highest cordycepin content at 89.5 mg/g dry weight. frontiersin.org This was 34 times more than that produced on silkworm pupae (Bombyx mori). frontiersin.org The high yield was positively correlated with the high concentration of oleic acid in the insect substrate, which was found to up-regulate the expression of cordycepin synthesis genes cns1 and cns2. frontiersin.org

Fermentation Techniques: Both solid-state and liquid fermentation methods are utilized. Liquid fermentation is often favored for industrial-scale production because it allows for a shorter cultivation period and higher mycelial output. longdom.orgresearchgate.net

Physical Parameters: Environmental conditions must be carefully controlled. Optimized light conditions (including specific LED wavelengths), temperature (typically 15-25°C), and pH levels (between 4 and 8) are essential for maximizing the yield and quality of cordycepin. wjarr.com

| Substrate | Reported Cordycepin Content (mg/g Dry Weight) | Key Findings | Reference |

|---|---|---|---|

| Allomyrina dichotoma (Beetle Larvae) | 89.5 mg/g | Highest content observed; correlated with high oleic acid. | frontiersin.org |

| Protaetia brevitarsis (Beetle Larvae) | High (exact value varies) | Insect-based media generally yield higher content. | frontiersin.org |

| Silkworm Pupae + Grain | 5.25 mg/g | Adding insect material to grain enhances yield. | wjarr.com |

| Corn Cobs | Higher than conventional rice media. | Agro-industrial by-products can be effective substrates. | mdpi.com |

| Various materials in Vietnam | 2.02 - 3.58 mg/g | Demonstrates variability based on local substrates and techniques. | wjarr.com |

| Optimized Nutrient Media | up to 9.17 mg/g | Shows the potential of precisely controlled nutrient sources. | wjarr.com |

Adenosine Receptor Pharmacology and Signal Transduction

Classification and Characterization of Adenosine (B11128) Receptor Subtypes

The four subtypes of adenosine receptors are distinguished by their pharmacological properties, tissue distribution, and the specific G proteins they couple with to transduce signals. nih.govguidetopharmacology.org This classification is crucial for understanding their distinct physiological roles and for the development of selective agonists and antagonists.

The A1 adenosine receptor (A1AR) is a high-affinity receptor for adenosine and is ubiquitously expressed throughout the human body. wikipedia.orgnih.gov A1ARs are particularly abundant in the brain, heart, and adipose tissue. wikipedia.orge-century.us Functionally, A1ARs are primarily inhibitory. mdpi.com In the central nervous system, they modulate neurotransmitter release and neuronal excitability, contributing to sedative and anticonvulsant effects. wikipedia.orgyoutube.com In the cardiovascular system, activation of A1ARs decreases heart rate and myocardial contractility. wikipedia.org These receptors play a crucial role in protecting tissues from ischemic damage. jci.org

The A2A adenosine receptor (A2AAR) is a low-affinity receptor that is highly expressed in the striatum, spleen, and platelets. wikipedia.orgnih.gov A2AARs are generally stimulatory, primarily coupling to Gs proteins to activate adenylyl cyclase. wikipedia.org Their activation leads to vasodilation, inhibition of platelet aggregation, and modulation of inflammation and immune responses. wikipedia.orgwikipedia.org In the brain, A2AARs are involved in the regulation of dopamine and glutamate (B1630785) release, making them a target for conditions like Parkinson's disease. wikipedia.orgmdpi.com

The A2B adenosine receptor (A2BAR) is the lowest affinity adenosine receptor and is widely distributed, with notable expression in the intestine, bladder, and lungs. frontiersin.orgwikipedia.org A2BARs are unique in that they can couple to both Gs and Gq proteins, leading to increases in intracellular cyclic AMP (cAMP) and inositol trisphosphate (IP3), respectively. nih.govencyclopedia.pub Their activation is implicated in a variety of physiological and pathological processes, including inflammation, angiogenesis, and bronchoconstriction. youtube.comwikipedia.orgnih.gov The A2BAR has been characterized as having both pro- and anti-inflammatory roles depending on the cellular context. nih.gov

The A3 adenosine receptor (A3AR) is a high-affinity receptor with a notable overexpression in inflammatory and cancer cells. nih.gov A3ARs can couple to both Gi and Gq proteins, leading to a diverse range of cellular responses. mdpi.comwikipedia.org Activation of A3ARs has been shown to have both pro- and anti-inflammatory effects, as well as roles in cardioprotection and cell death. nih.govwikipedia.org This dual nature has made the A3AR a complex but promising target for therapeutic intervention in various diseases. mdpi.com

| Receptor Subtype | Primary G Protein Coupling | Effector Pathway | Key Locations |

| A1AR | Gαi/o | ↓ Adenylyl Cyclase | Brain, Heart, Adipose Tissue |

| A2AAR | Gαs | ↑ Adenylyl Cyclase | Striatum, Spleen, Platelets |

| A2BAR | Gαs, Gαq | ↑ Adenylyl Cyclase, ↑ Phospholipase C | Intestine, Bladder, Lungs |

| A3AR | Gαi, Gαq | ↓ Adenylyl Cyclase, ↑ Phospholipase C | Inflammatory Cells, Cancer Cells |

G Protein Coupling and Downstream Signaling Pathways

The physiological effects of adenosine are mediated through the activation of its receptors and the subsequent engagement of heterotrimeric G proteins. The specific G protein alpha subunit (Gα) that couples to the receptor dictates the immediate downstream signaling cascade.

Both A1 and A3 adenosine receptors predominantly couple to the Gαi/o family of G proteins. nih.govwikipedia.orgnih.gov Upon agonist binding, these receptors facilitate the exchange of GDP for GTP on the Gαi/o subunit, leading to its dissociation from the Gβγ dimer. The activated Gαi/o subunit then directly interacts with and inhibits the enzyme adenylyl cyclase. nih.govelsevierpure.com

This inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). nih.govnih.gov The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), a key downstream effector of cAMP signaling. This cascade of events ultimately modulates the function of various cellular proteins through altered phosphorylation states, leading to the characteristic inhibitory effects of A1AR and A3AR activation. nih.gov For instance, in the heart, A1AR-mediated inhibition of adenylyl cyclase contributes to the negative chronotropic and inotropic effects of adenosine. wikipedia.org Similarly, A3AR activation can lead to the inhibition of inflammatory processes through this pathway. mdpi.com

| Receptor | G Protein | Effector Enzyme | Second Messenger | Downstream Kinase |

| A1AR | Gαi/o | Adenylyl Cyclase (inhibited) | ↓ cAMP | ↓ PKA |

| A3AR | Gαi/o | Adenylyl Cyclase (inhibited) | ↓ cAMP | ↓ PKA |

Gαs Coupling and Adenylyl Cyclase Stimulation (A2AAR, A2BAR)

The A2A and A2B adenosine receptors (A2AAR and A2BAR) are G protein-coupled receptors (GPCRs) that primarily signal through the stimulatory G protein, Gαs. bio-rad.comnih.govnih.gov Upon agonist binding, these receptors undergo a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G protein. bio-rad.com This activation leads to the dissociation of the Gαs subunit from the βγ dimer. bio-rad.com The activated Gαs subunit then directly interacts with and stimulates the enzyme adenylyl cyclase (AC). bio-rad.commdpi.com

The A2AAR, in particular, is noted for its efficient coupling to Gαs, forming a tight, precoupled complex that is resistant to dissociation by guanine nucleotides. nih.gov This "restricted collision coupling" model differs from the more transient interactions seen with other GPCRs. nih.gov

The A2BAR exhibits a more promiscuous coupling profile. While it preferentially couples to Gαs, it has been shown to interact with a wide range of Gα protein subunits, including Gαq/11 and Gαi, depending on the cellular context and expression levels of the receptor and G proteins. acs.org Studies have identified Gαs and Gα15 as the most efficacious coupling partners for the A2BAR. acs.org This promiscuity allows the A2BAR to initiate a broader spectrum of intracellular responses compared to the more selectively coupled A2AAR.

| Receptor | Primary Gα Subunit | Effector Enzyme | Key Characteristic | Reference |

|---|---|---|---|---|

| A2AAR | Gαs | Adenylyl Cyclase | Forms a tight, precoupled complex with Gαs. | nih.gov |

| A2BAR | Gαs (preferential) | Adenylyl Cyclase | Promiscuous coupling to multiple Gα subunits (e.g., Gαq, Gαi, Gα12, Gα15). | acs.org |

Modulation of Cyclic AMP (cAMP) Levels and Protein Kinase A (PKA) Pathways

The stimulation of adenylyl cyclase by Gαs-coupled A2A and A2B receptors leads to the conversion of ATP into the second messenger, cyclic adenosine monophosphate (cAMP). bio-rad.commdpi.com This results in an elevation of intracellular cAMP levels, a key event in the signal transduction of these receptors. mdpi.comfrontiersin.org Increased cAMP concentrations mediate a wide array of cellular responses, generally promoting anti-inflammatory and immunosuppressive effects in immune cells. frontiersin.orgnih.gov

The primary intracellular effector for cAMP is Protein Kinase A (PKA). mdpi.comnih.gov In its inactive state, PKA exists as a tetramer of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits causes a conformational change that releases the active catalytic subunits. bio-rad.com These freed catalytic subunits can then phosphorylate a multitude of downstream protein substrates on serine and threonine residues, thereby altering their activity. bio-rad.comnih.gov

A significant target of PKA is the cAMP responsive element-binding protein (CREB). bio-rad.commdpi.com Upon phosphorylation by PKA, CREB binds to specific DNA sequences known as cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating gene transcription. bio-rad.com In addition to PKA, adenosine-driven cAMP signaling can also activate other pathways, such as the Exchange protein directly activated by cAMP (Epac), to regulate cellular functions. nih.gov

Interactions with Phospholipase C (PLC), Inositol Triphosphate (IP3), Diacylglycerol (DAG)

While A2A and A2B receptors are primarily linked to the adenylyl cyclase pathway, adenosine receptors can also modulate the phospholipase C (PLC) signaling cascade. mdpi.comnih.gov This pathway is more classically associated with A1 and A3 receptors, which couple to Gαi/o and Gαq proteins. mdpi.commdpi.com However, the A2B receptor, through its ability to couple with Gαq proteins, can also directly stimulate PLC. mdpi.comacs.org

Activation of PLC leads to the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). mdpi.com IP3 is a small, water-soluble molecule that diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. nih.govbiorxiv.org

Simultaneously, the lipid-soluble DAG remains in the plasma membrane where it, along with the elevated intracellular Ca2+, activates members of the Protein Kinase C (PKC) family. mdpi.com A1 receptor-mediated activation of PLC in astrocytes has been shown to be dependent on the receptor's expression level and is thought to be mediated by the Gβγ subunits released from Gαi/o proteins. nih.govnih.gov

Regulation of Calcium Channels and Potassium Currents

Adenosine receptors play a crucial role in regulating ion channel activity, thereby modulating neuronal excitability and cellular function. The A1 receptor, in particular, exerts significant control over calcium and potassium channels. mdpi.com Activation of A1 receptors generally leads to an inhibition of N-type voltage-gated calcium channels. mdpi.comfrontiersin.org This reduction in calcium influx contributes to the receptor's role in decreasing excitatory neurotransmission. mdpi.com

Conversely, A1 receptor activation enhances potassium currents. mdpi.comfrontiersin.org Specifically, A1 receptors have been shown to open two-pore domain potassium (K2P) channels, leading to membrane hyperpolarization and a decrease in spontaneous firing activity in neurons like olfactory bulb mitral cells. nih.gov

While A1 receptor activation often dampens calcium influx through voltage-gated channels, it can also trigger the release of calcium from intracellular stores via the PLC/IP3 pathway. nih.gov In human bronchial smooth muscle cells, the A1-selective agonist N6-cyclopentyladenosine (CPA) stimulates rapid, transient increases in intracellular calcium. nih.gov Furthermore, adenosine receptors can modulate calcium homeostasis through crosstalk; for instance, A3 receptor activation can diminish spontaneous, A2A receptor-mediated calcium release in human atrial myocytes. mdpi.com

Involvement of Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK)

All four subtypes of adenosine receptors are capable of modulating the activity of mitogen-activated protein kinase (MAPK) cascades, which are critical signaling pathways that regulate cell growth, differentiation, and survival. nih.govki.se The specific MAPK pathways activated (e.g., ERK1/2, p38, JNK) and the mechanisms of activation can vary significantly depending on the receptor subtype and the cell type. nih.gov

Activation of A1 and A3 receptors is known to induce the phosphorylation and activation of the MAPK family members p38, extracellular signal-regulated kinase 1/2 (ERK1/2), and Jun NH2-terminal kinase (JNK). mdpi.com Similarly, A2A and A2B receptors are also involved in the activation of MAPK signaling. bio-rad.commdpi.com For example, A2A receptor stimulation can lead to the phosphorylation of p38 MAPK and JNK. bio-rad.com

The signaling from adenosine receptors to MAPKs can occur through various mechanisms. The Gs-coupled A2B receptor can activate ERK1/2 in a manner that is dependent on cAMP and phosphatidylinositol-3-kinase (PI3K). ki.se In porcine coronary smooth muscle cells, the relaxing effect of adenosine agonists is mediated mainly by the A2A subtype, and potentially the A2B subtype, through the p38 MAPK pathway. nih.govresearchgate.net

Interactions with β-Arrestin Pathways

In addition to canonical G protein-mediated signaling, adenosine receptors also interact with β-arrestin proteins. nih.govbiorxiv.org β-arrestins (arrestin-2 and arrestin-3) are key scaffolding proteins that were initially identified for their role in desensitizing and internalizing GPCRs following agonist stimulation and phosphorylation by G protein-coupled receptor kinases (GRKs). biorxiv.orgnih.gov

Upon agonist binding, the A1 adenosine receptor, for example, recruits β-arrestin 2. nih.govbiorxiv.org This interaction is a critical step in the process of receptor desensitization and subsequent endocytosis, often via clathrin-coated pits. nih.govfrontiersin.org

Beyond their role in receptor trafficking, β-arrestins can act as independent signal transducers, initiating G protein-independent signaling cascades. frontiersin.orgnih.gov They can function as scaffolds to assemble multi-protein signaling complexes, or "receptorsomes," which can activate pathways such as the MAPK cascade. frontiersin.org This dual function of β-arrestins adds another layer of complexity to adenosine receptor signaling. Interestingly, some ligands may exhibit "biased agonism," preferentially activating either G protein-dependent or β-arrestin-dependent pathways. For instance, certain adenosine derivatives that are antagonists in cAMP assays act as partial agonists for β-arrestin translocation at the A3 receptor, highlighting this phenomenon. nih.gov

Adenosine Receptor Heteromerization and Functional Implications

Adenosine receptors can physically interact with each other and with other types of GPCRs to form receptor heteromers—supramolecular complexes with distinct biochemical and functional properties compared to their constituent monomers. mdpi.comnih.gov These interactions are crucial for fine-tuning physiological responses to adenosine and other neurotransmitters. nih.gov

Adenosine receptors can form heteromers with other adenosine receptor subtypes. Examples include:

A1-A2A Heteromers: Found in astrocytes, these complexes can act as a molecular switch. mdpi.com Depending on the concentration of extracellular adenosine, the heteromer can favor either A1R-mediated Gαi signaling or A2AR-mediated Gαs signaling. nih.gov This interaction involves an A2AR agonist-induced reduction in A1R agonist affinity. frontiersin.org

A2A-A2B Heteromers: The formation of these heteromers has been observed in various tissues and can significantly reduce A2A receptor-mediated signaling and decrease its affinity for agonists. mdpi.comnih.gov

A2A-A3 Heteromers: These complexes have also been identified, and their formation can lead to a marked decrease in the signaling originating from A3 receptors. researchgate.net

Furthermore, adenosine receptors form functionally significant heteromers with other GPCR families:

A2A-Dopamine D2 Heteromers: Highly expressed in the striatum, these heteromers are critical for regulating motor function. mdpi.com There is an antagonistic interaction within this complex, where A2A receptor activation can counteract D2 receptor-mediated signaling. mdpi.com

A1-Dopamine D1 Heteromers: Expressed in spinal motoneurons, these complexes can reduce excitability. mdpi.com

A2A-Cannabinoid CB1 Heteromers: Found in the striatum and hippocampus, these complexes modulate cannabinoid-induced psychomotor effects. mdpi.com

A1-β-Adrenergic Heteromers: A1 receptors can form heterodimers with both β1 and β2 adrenergic receptors in tissues like the heart, leading to altered pharmacology and intracellular signaling. nih.gov

The formation of these heteromeric complexes significantly expands the signaling repertoire of adenosine receptors, allowing for complex cross-talk and integration of different signaling pathways. mdpi.comnih.gov This has important implications for pharmacology, as the properties of a drug targeting a specific receptor may be altered by the presence of that receptor within a heteromeric complex. mdpi.com

Molecular Modeling and Simulation of Adenosine Receptor Dynamics

The advent of high-resolution crystal structures for G protein-coupled receptors (GPCRs), including the A2A adenosine receptor (A₂AAR), has paved the way for computational methods to provide profound insights into their dynamic nature. nih.govresearchgate.net Molecular modeling and, in particular, molecular dynamics (MD) simulations have become indispensable tools for exploring the conformational landscape, activation mechanisms, and ligand interactions of adenosine receptors at an atomic level. nih.govnih.gov These computational approaches complement experimental data by visualizing the intricate and rapid motions that are often difficult to capture through static structural methods.

MD simulations of adenosine receptors embedded in lipid bilayers have been instrumental in characterizing their structural stability and dynamics. nih.gov Studies performing simulations on the A₂AAR, both in its unbound (apo) state and in complex with ligands, have revealed the inherent flexibility of the receptor. nih.govnih.gov For instance, simulations have shown that transmembrane (TM) helices exhibit varying degrees of stability, with helices III and IV being more stable than others in the apo form. The binding of a ligand, such as the inverse agonist ZM241385, has been observed to significantly enhance the stability of all helices. nih.gov

Elucidating Activation Mechanisms

A central focus of simulation studies is to unravel the complex process of receptor activation. mdpi.com Activation involves a series of conformational changes that transition the receptor from an inactive to an active state, capable of coupling with G proteins. nih.gov MD simulations have provided a detailed picture of these transitions, highlighting the roles of specific structural motifs and individual amino acid residues. acs.orgbohrium.com

Key events in the activation process observed through simulations include:

The "Rotamer Toggle Switch": A rotameric transition of a highly conserved tryptophan residue (Trp6.48) is considered a crucial step in initiating the activation process in many GPCRs. nih.govacs.org Simulations of the A₂AAR have captured this transition, which is often coupled with the concerted rotation of other conserved residues like His6.52. nih.govacs.org

The "Ionic Lock": An intracellular salt bridge between charged residues at the cytoplasmic ends of TM3 and TM6, known as the "ionic lock," helps to maintain the inactive state. Simulations have shown that this ionic lock, while absent in the inactive A₂AAR crystal structure, can rapidly form and is stabilized by a network of interacting residues. nih.govacs.org Its disruption is a hallmark of receptor activation.

Helix Movements: Agonist binding triggers significant conformational changes, most notably a large outward movement of the intracellular end of TM6. mdpi.comnih.gov This movement, along with smaller shifts in TM5 and TM7, opens a cavity on the intracellular side of the receptor, allowing for the binding and activation of G proteins. nih.govacs.org

The table below summarizes key molecular switches and motifs in adenosine receptors whose dynamics have been elucidated through molecular simulations.

| Molecular Switch / Motif | Location | Role in Receptor Dynamics | Key Residues Involved |

| Ionic Lock | Intracellular ends of TM3 & TM6 | Stabilizes the inactive conformation; its disruption is key to activation. | Arg3.50, Glu6.30 |

| "Toggle Switch" | TM6 | A conserved tryptophan whose rotameric state change initiates activation. | Trp6.48 |

| NPxxY Motif | TM7 | Involved in conformational changes and G protein coupling. | Asn7.49, Pro7.50, Tyr7.53 |

| Ribose-Binding Region | TMs 3 & 7 | Forms hydrogen bonds with the ribose moiety of agonists, crucial for agonism. | Thr3.36, Ser7.42, His7.43 |

Ligand Binding and Selectivity

Molecular docking and MD simulations have been used extensively to model the binding of both agonists and antagonists to adenosine receptors. nih.govnih.gov These studies help to identify the specific amino acid residues that form the binding pocket and the key interactions—such as hydrogen bonds and hydrophobic contacts—that determine ligand affinity and selectivity. nih.govbohrium.com

For example, modeling studies of the A₂AAR have shown that the purine (B94841) ring of agonists like NECA and antagonists like CGS15943 occupy overlapping regions, with a key hydrogen bond to the side chain of Asn6.55. nih.gov However, the binding of agonists is distinguished by additional hydrogen bonds formed between the ligand's ribose moiety and hydrophilic residues in TMs 3 and 7, such as T3.36, S7.42, and H7.43. nih.govbohrium.com These interactions are thought to destabilize the receptor's ground state, facilitating the conformational changes required for activation. nih.gov Supervised MD (SuMD) simulations have further refined this understanding by revealing the entire binding pathway of ligands, identifying intermediate states and the role of water molecules in the process. mdpi.comnih.gov

Advanced Simulation Techniques and Future Directions

While conventional MD simulations have been highly valuable, the long timescale of GPCR activation (from microseconds to milliseconds) presents a computational challenge. pnas.org To overcome this, enhanced sampling methods like Gaussian accelerated MD (GaMD) and metadynamics are increasingly being employed. nih.govmdpi.com For instance, a supervised GaMD (Su-GaMD) approach successfully simulated the full activation mechanism of the A₁ adenosine receptor, from agonist recognition at the extracellular side to G protein coupling at the intracellular side, within hundreds of nanoseconds. semanticscholar.orgnih.gov

The influence of the lipid membrane environment on receptor dynamics is another critical area of investigation. mdpi.com Simulations have shown that the type of phospholipid in the bilayer can impact the conformational states adopted by the receptor, with certain lipids potentially promoting more active-like conformations. nih.gov

Future research will likely focus on more complex systems, including the modeling of receptor dimers (homo- and heterodimers), the influence of allosteric modulators, and the simulation of entire signaling complexes involving multiple proteins. nih.gov These advanced computational studies will continue to provide crucial insights into the dynamic functioning of adenosine receptors, guiding the rational design of novel and more selective therapeutic agents. nih.gov

Molecular Mechanisms and Cellular Effects of Cordycepin

Interaction with Nucleic Acid Synthesis and Metabolism

Cordycepin's primary mechanism of action involves its interference with the synthesis and metabolism of nucleic acids, namely DNA and RNA. This interference is a direct result of its chemical structure, which lacks a hydroxyl group at the 3' position of its ribose sugar moiety.

Upon entering a cell, cordycepin (B1669437) is metabolized into its active form, cordycepin triphosphate (CoTP). This conversion is carried out by cellular kinases that phosphorylate cordycepin, mirroring the phosphorylation of adenosine (B11128) to adenosine triphosphate (ATP). Due to its structural resemblance to ATP, CoTP can act as a competitive inhibitor of ATP in processes of DNA and RNA synthesis. nih.gov

During transcription and replication, DNA and RNA polymerases incorporate nucleotides into a growing nucleic acid chain. CoTP can be recognized by these enzymes and incorporated into the nascent DNA or RNA strand in place of ATP. However, the absence of the 3'-hydroxyl group on the ribose of cordycepin makes the formation of a phosphodiester bond with the next incoming nucleotide impossible. This results in the premature termination of the elongating nucleic acid chain, thereby inhibiting both DNA and RNA synthesis. nih.gov This mechanism of chain termination is a well-established in vitro activity of cordycepin. nih.gov

The initiation of DNA replication requires the synthesis of short RNA primers by an enzyme called primase. These primers provide the necessary 3'-hydroxyl group for DNA polymerase to begin DNA synthesis. Research has shown that triphosphate derivatives of 3'-deoxyadenosine, such as cordycepin triphosphate, exhibit strong inhibitory effects on eukaryotic DNA primase. nih.gov

Cordycepin also significantly impairs the process of mRNA translation, primarily through its effect on polyadenylation. Most eukaryotic mRNAs have a polyadenine (poly(A)) tail at their 3' end, which is crucial for mRNA stability, export from the nucleus, and efficient translation into protein. The synthesis of this poly(A) tail is carried out by the enzyme poly(A) polymerase.

Cordycepin triphosphate acts as a potent inhibitor of poly(A) polymerase. nih.gov When CoTP is incorporated into the growing poly(A) tail, it causes chain termination, resulting in shorter or absent poly(A) tails on mRNA molecules. nih.gov This leads to decreased mRNA stability and a reduction in the efficiency of protein synthesis. nih.gov At higher concentrations, cordycepin can lead to a strong inhibition of total protein synthesis. nih.gov

Modulation of Cellular Signaling Pathways

Beyond its direct effects on nucleic acid synthesis, cordycepin is a potent modulator of several critical intracellular signaling pathways that regulate cell growth, proliferation, and metabolism.

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central signaling cascade that promotes cell growth, survival, and proliferation. Dysregulation of this pathway is a common feature in many diseases, including cancer.

Cordycepin has been shown to inhibit the PI3K/Akt/mTOR signaling pathway. It can reduce the phosphorylation and activation of key components of this pathway, including Akt and mTOR. By inhibiting this pathway, cordycepin can suppress cell growth and proliferation. This inhibitory effect on the mTOR pathway is a likely contributor to many of the observed biological effects of cordycepin. mdpi.com

| Target Protein | Effect of Cordycepin | Downstream Consequence |

|---|---|---|

| PI3K | Inhibition | Reduced production of PIP3 |

| Akt (Protein Kinase B) | Reduced Phosphorylation/Activation | Decreased cell survival and proliferation signals |

| mTOR | Inhibition | Reduced protein synthesis and cell growth |

The AMP-activated protein kinase (AMPK) is a crucial energy sensor in cells. It is activated when cellular energy levels are low (i.e., a high AMP:ATP ratio) and works to restore energy homeostasis by promoting catabolic processes that generate ATP and inhibiting anabolic processes that consume ATP.

Cordycepin is a well-documented activator of the AMPK pathway. Upon entering the cell, cordycepin is converted to cordycepin monophosphate (CoMP). CoMP mimics the effect of adenosine monophosphate (AMP) and allosterically activates AMPK. The activation of AMPK by cordycepin is correlated with the intracellular concentration of CoMP.

The activation of AMPK by cordycepin has several downstream consequences, including the inhibition of the mTOR pathway, which contributes to the anti-proliferative effects of cordycepin. nih.gov

| Parameter | Finding |

|---|---|

| Activating Metabolite | Cordycepin Monophosphate (CoMP) |

| Mechanism of Activation | Allosteric activation, mimicking AMP |

| Downstream Effect | Inhibition of mTOR signaling |

Regulation of MAPK Pathways (e.g., ERK, JNK, p38)

Cordycepin has been shown to exert significant influence over the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. researchgate.net The MAPK family primarily includes the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. semanticscholar.orgnih.gov Cordycepin's regulatory action on these pathways is complex and can be cell-specific. semanticscholar.org

In many cancer cell lines, cordycepin appears to induce apoptosis and reduce proliferation by modulating these pathways. For instance, it has been observed to activate JNK and p38 MAPK while inhibiting the ERK pathway. mdpi.com In human bladder cancer cells, cordycepin induced G2/M cell-cycle arrest by activating JNK. mdpi.com Similarly, studies on U87MG glioblastoma cells showed a significant increase in the phosphorylated forms of p38 MAPK and JNK, with a slight increase in phospho-ERK1/2 after cordycepin treatment. researchgate.net In leukemia cells, cordycepin blocks the MAPK pathway by inhibiting the phosphorylation of ERK1/2, which sensitizes the cells to apoptosis. nih.govnih.gov

However, the effects of cordycepin on p38 and JNK can be variable. A systematic review of 76 papers on signal transduction revealed that while cordycepin consistently repressed ERK signaling, its effects on p38 and JNK were varied, suggesting these responses are dependent on the specific cell type. semanticscholar.org For example, while some studies show cordycepin activates p38, others report a repressive effect. semanticscholar.org This variability indicates a complex interaction between cordycepin and the cellular context.

| Pathway | Effect of Cordycepin | Observed Outcome | Cell Line Examples |

|---|---|---|---|

| ERK (Extracellular signal-regulated kinases) | Inhibition/Dephosphorylation | Reduced cell proliferation, Sensitization to apoptosis | Leukemia (NB-4, U937) nih.gov, Pancreatic Cancer (BxPC-3) cjnmcpu.com, Lung Cancer (H1975) mdpi.com |

| JNK (c-Jun N-terminal kinases) | Activation/Phosphorylation | Apoptosis induction, Cell cycle arrest | Bladder Cancer mdpi.com, Glioblastoma (U87MG) researchgate.net, Lung Cancer (A549) mdpi.com |

| p38 | Variable (Activation or Inhibition) | Apoptosis induction | Glioblastoma (U87MG) researchgate.net |

Modulation of NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates inflammation, immune responses, and cell survival. Cordycepin has been demonstrated to be an effective inhibitor of the NF-κB signaling pathway. nih.govnih.gov Research shows that cordycepin can suppress TNF-α-induced NF-κB activation in a dose-dependent manner. nih.gov

The molecular mechanisms behind this inhibition are multifaceted. One key action is the suppression of IκBα phosphorylation and subsequent degradation. nih.gov By preventing the degradation of IκBα, the inhibitory protein of NF-κB, cordycepin ensures that NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate target genes. nih.gov

Furthermore, cordycepin has been found to inhibit the ubiquitination of IKKγ (also known as NEMO), a crucial step for the activation of the IκB kinase (IKK) complex, which is responsible for phosphorylating IκBα. nih.gov Even in cases where some NF-κB (specifically the p65 subunit) does translocate to the nucleus, high concentrations of cordycepin can reduce its DNA-binding and transcriptional activities. nih.gov This comprehensive inhibition of the NF-κB signaling cascade at multiple levels—IKK, IκB, and NF-κB itself—underpins many of cordycepin's anti-inflammatory and anti-cancer effects. nih.govresearchgate.net

Interference with Cell Growth Signal Transduction

Cordycepin demonstrates a broad ability to interfere with signal transduction pathways that are fundamental for cell growth and proliferation. technologynetworks.com A primary target of cordycepin is the PI3K/AKT/mTOR signaling pathway, which is frequently overactive in various cancers. semanticscholar.orgnih.gov Cordycepin consistently represses this pathway, affecting the activity of both mTORC1 and mTORC2 complexes. nih.gov The inhibition of mTOR signaling leads to a reduction in the phosphorylation of Akt kinase and 4E-binding protein (4EBP), which in turn causes a strong inhibition of total protein synthesis. nih.gov

The effects of cordycepin on this pathway are rapid, with repression of translation being detectable within 30 minutes. nih.gov This action is believed to be mediated by the intracellular conversion of cordycepin to cordycepin triphosphate, which is its active metabolite. technologynetworks.comnih.gov The inhibition of mTOR signaling is also linked to the activation of AMP-activated kinase (AMPK). nih.gov Studies have shown that inhibiting AMPK activation can prevent the repression of translation by cordycepin, indicating that AMPK activation is a key upstream event in cordycepin's effect on the mTOR pathway. nih.gov

Beyond the mTOR pathway, cordycepin also interferes with signaling initiated by fibroblast growth factors (FGFs). It has been shown to down-regulate the mRNA levels of FGF9, FGF18, and their receptors FGFR2 and FGFR3. mdpi.com In pancreatic cancer cells, cordycepin was found to bind directly to FGFR2, thereby blocking downstream ERK signaling and inhibiting FGF-induced cell growth. cjnmcpu.com This suggests a universal mechanism of action where cordycepin, likely as cordycepin triphosphate, acts on a target molecule involved in growth factor signaling. nih.gov

Interaction with Adenosine Receptors (A1, A2A, A2B, A3)

Cordycepin, as an adenosine analogue, interacts with all four subtypes of adenosine receptors (ARs): A1, A2A, A2B, and A3. fortunejournals.comfortunejournals.com Unlike adenosine, which has a high affinity for A1 and A2A receptors and a lower affinity for A2B and A3, cordycepin exhibits a good affinity for all four subtypes. fortunejournals.comfortunejournals.com This interaction is a key pharmacological mechanism for many of its biological effects, including anti-inflammatory and cell-repair functions. fortunejournals.com

The activation of these receptors by cordycepin has been demonstrated in various cell lines and organs. fortunejournals.com For example, in mouse Leydig tumor cells (MA-10), cordycepin was shown to induce apoptosis, and this effect was blocked to varying degrees by specific antagonists for each of the four AR subtypes. fortunejournals.com This indicates that the pro-apoptotic action of cordycepin is mediated through its binding to these receptors. In the same cell line, cordycepin was also found to regulate the mRNA expression of all four adenosine receptors. fortunejournals.comresearchgate.net The interaction with adenosine receptors can trigger downstream signaling cascades, including the activation of the MAPK pathway. mdpi.com As an agonist of the A3 adenosine receptor, cordycepin can achieve anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines. fortunejournals.com

Inhibition of TGF-β Activity

Transforming growth factor-beta (TGF-β) is a multifunctional cytokine that plays a complex role in cellular processes, including growth, differentiation, and tumorigenesis. Emerging evidence suggests that cordycepin can interfere with the TGF-β signaling pathway. In models of unilateral ureteral obstruction (UUO), a condition characterized by renal fibrosis where TGF-β is a key mediator, cordycepin was reported to interfere with TGF-β signaling by downregulating Smads in both in vitro and in vivo models. mdpi.com Smad proteins are central mediators that transduce signals from TGF-β receptors at the cell surface to the nucleus to regulate gene transcription. By downregulating these critical signaling molecules, cordycepin can effectively inhibit TGF-β activity.

Impact on Cellular Processes

Cell Cycle Arrest Mechanisms

Cordycepin exerts a significant anti-proliferative effect by inducing cell cycle arrest in various cancer cells. scielo.br The specific phase of the cell cycle that is arrested can vary depending on the cell type and experimental conditions, with reports indicating arrest at the S-phase, G2/M phase, and G0/G1 phase. nih.govmdpi.comscielo.br

A common mechanism involves the modulation of key cell cycle regulatory proteins. In leukemia and gallbladder cancer cells, cordycepin has been shown to induce S-phase arrest. nih.govmdpi.com This is achieved by inhibiting the expression of cyclin A2, cyclin E, and cyclin-dependent kinase 2 (CDK2). nih.govnih.govmdpi.com These proteins are crucial for the progression of the cell cycle through the S phase. mdpi.com Additionally, cordycepin can upregulate the expression of cyclin-dependent kinase inhibitors like p21 and p27, which further block CDK activity. mdpi.com

In some cases, cordycepin-induced cell cycle arrest is linked to DNA damage. Studies have shown that cordycepin can cause DNA damage, leading to the activation of the Chk2-Cdc25A pathway. nih.govnih.gov The activation of checkpoint kinase 2 (Chk2) and subsequent degradation of the Cdc25A phosphatase leads to an accumulation of cells in the S-phase. nih.govnih.gov In other cell lines, such as human breast cancer and oral cancer cells, cordycepin has been observed to cause cell cycle arrest in the G2/M phase. scielo.br

| Cell Cycle Phase | Mechanism of Arrest | Key Proteins Modulated | Cell Line Examples |

|---|---|---|---|

| S Phase | Inhibition of S-phase regulatory proteins; Induction of DNA damage | Downregulation of Cyclin A2, Cyclin E, CDK2; Upregulation of p21, p27; Activation of Chk2 | Leukemia (NB-4, U937) nih.gov, Gallbladder Cancer (NOZ, GBC-SD) mdpi.com, Pancreatic Cancer cjnmcpu.com |

| G2/M Phase | Inhibition of G2/M transition proteins | Inhibition of Cyclin B/CDK complex | Bladder Cancer mdpi.com, Oral Cancer scielo.br |

| G0/G1 Phase | Inhibition of G1 progression proteins | Decreased phosphorylation of EGFR, AKT, ERK1/2 | Lung Cancer (H1975) mdpi.com |

Induction of Apoptosis

Cordycepin is a potent inducer of apoptosis, or programmed cell death, in various cell types, particularly cancer cells. Its pro-apoptotic effects are mediated through the activation of intrinsic and extrinsic pathways, involving the caspase cascade and modulation of the Bcl-2 family of proteins.

Caspase Cascade Activation: The caspase signaling pathway is a primary mechanism by which cordycepin induces apoptosis. nih.govspandidos-publications.com It has been shown to activate initiator caspases, such as caspase-8 and caspase-9, and executioner caspases, like caspase-3. nih.govnih.gov For instance, cordycepin can bind to the DR3 receptor, leading to the activation of caspase-8 and subsequently caspase-3. nih.govspandidos-publications.com In human pancreatic cancer cells and esophageal cancer cells, treatment with cordycepin resulted in significantly increased levels of cleaved caspase-3, cleaved caspase-9, and cleaved PARP (a substrate of caspase-3), confirming the activation of the caspase cascade. nih.govdovepress.com This activation ultimately leads to the breakdown of essential cellular proteins and the morphological changes characteristic of apoptosis. nih.gov

Bcl-2 Family Modulation: The Bcl-2 family of proteins are key regulators of the mitochondrial, or intrinsic, pathway of apoptosis. nih.gov Cordycepin modulates the balance between pro-apoptotic (e.g., Bax, Bid, Bim, Puma) and anti-apoptotic (e.g., Bcl-2) members of this family. nih.govnih.gov Studies have demonstrated that cordycepin treatment upregulates the expression of pro-apoptotic proteins like Bax and downregulates the anti-apoptotic protein Bcl-2 in esophageal and pancreatic cancer cells. nih.govdovepress.com This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm. nih.govnih.gov The released cytochrome c then activates caspase-9, further propagating the apoptotic signal. nih.govnih.gov

Table 1: Cordycepin's Influence on Apoptotic Factors

| Factor | Effect of Cordycepin | Resulting Action | References |

|---|---|---|---|

| Caspase-3 | Activation (Cleavage) | Execution of apoptosis | nih.govnih.govdovepress.com |

| Caspase-8 | Activation | Initiation of extrinsic apoptotic pathway | nih.govspandidos-publications.com |

| Caspase-9 | Activation (Cleavage) | Initiation of intrinsic apoptotic pathway | nih.govdovepress.com |

| PARP | Cleavage | Indicator of caspase-3 activity | nih.govdovepress.com |

| Bcl-2 | Downregulation | Promotes apoptosis | nih.govdovepress.com |

| Bax | Upregulation | Promotes apoptosis | nih.govdovepress.comnih.gov |

Inhibition of Cell Proliferation

Cordycepin demonstrates significant anti-proliferative effects by intervening in the cell cycle and modulating key signaling pathways that govern cell growth.

The compound can induce cell cycle arrest, often at the G0/G1 or G2/M phases, preventing cells from progressing through division. nih.govnih.govmdpi.com In human bladder cancer cells, cordycepin was found to cause G2/M arrest by activating the JNK pathway, which in turn upregulated the expression of the cell cycle inhibitor p21. mdpi.com Similarly, in esophageal cancer cells, it induced a G2/M phase blockade by altering the expression of cyclin-dependent kinase 1 (CDK1) and cyclin B1. nih.gov

The molecular mechanisms underlying the inhibition of cell proliferation are multifaceted. Cordycepin can bind to the A3 adenosine receptor, which activates G proteins and inhibits cAMP formation. nih.govspandidos-publications.com This cascade leads to decreased activation of glycogen (B147801) synthase kinase-3β (GSK-3β)/β-catenin and subsequent suppression of cyclin D1 and c-myc expression, both of which are critical for cell cycle progression. nih.govspandidos-publications.commdpi.com Furthermore, cordycepin can regulate the MAPK signaling pathway, where it tends to activate pro-apoptotic JNK while inhibiting the ERK pathway, which is generally involved in stimulating cell proliferation. nih.govmdpi.com

Repression of Cell Migration and Invasion

A critical aspect of cancer progression is metastasis, which involves the migration and invasion of cancer cells. frontiersin.orgnih.gov The epithelial-to-mesenchymal transition (EMT) is a key process that facilitates this, and it is regulated by a core group of transcription factors (EMT-TFs). frontiersin.orgresearchgate.net Cordycepin has been shown to inhibit cell migration and invasion by targeting these EMT-TFs.

In studies on triple-negative breast cancer (TNBC) cells, cordycepin was found to inhibit the expression of several key EMT-TFs, including SLUG, TWIST1, SNAIL1, and ZEB1. frontiersin.orgnih.gov By downregulating these factors, cordycepin can reverse the EMT process. frontiersin.org This is observed through changes in cell markers, such as the upregulation of the epithelial marker E-Cadherin and downregulation of the mesenchymal marker N-Cadherin. frontiersin.org Dual-luciferase reporter assays have confirmed that cordycepin can inactivate the EMT signaling pathway by directly inhibiting the expression of TWIST1 and SLUG. frontiersin.orgresearchgate.netnih.gov

Table 2: Effect of Cordycepin on EMT Transcription Factors

| EMT-TF | Effect of Cordycepin | Cancer Cell Line | References |

|---|---|---|---|

| SLUG | Inhibition/Downregulation | BT549, 4T1 (Breast Cancer) | frontiersin.orgnih.gov |

| TWIST1 | Inhibition/Downregulation | BT549, 4T1 (Breast Cancer) | frontiersin.orgnih.gov |

| SNAIL1 | Inhibition/Downregulation | BT549, 4T1 (Breast Cancer) | frontiersin.orgnih.gov |

| ZEB1 | Inhibition/Downregulation | BT549, 4T1 (Breast Cancer) | frontiersin.orgnih.gov |

Promotion of Cell Differentiation

Cordycepin also plays a role in cellular differentiation, the process by which a less specialized cell becomes a more specialized type. Research on C2C12 myoblast cells, which are precursors to muscle cells, has shown that cordycepin can inhibit myogenesis (muscle differentiation). nih.gov This effect was associated with the downregulation of key myogenic regulatory factors such as MyoD and myogenin. nih.gov The mechanism appears to involve the activation of the ERK1/2 MAPK signaling pathway, as a specific inhibitor of this pathway was able to attenuate cordycepin's inhibitory effect on differentiation. nih.gov While inhibiting differentiation in this context, cordycepin also helped preserve a pool of undifferentiated reserve cells by upregulating myogenic factor 5 (Myf5). nih.gov

Regulation of Cell Survival and Senescence under Stress Conditions

Cells are constantly exposed to stressors like oxidative stress and radiation, which can lead to DNA damage and cellular senescence (a state of irreversible growth arrest). Cordycepin has demonstrated protective effects against these stressors.

Oxidative Stress: Cordycepin has been found to improve the antioxidant capacity in aged rats, reducing age-related oxidative stress. iiarjournals.org It can also protect cells from DNA damage and oxidative stress in vivo. researchgate.net

Radiation: Cordycepin shows significant potential in mitigating the effects of radiation. It can enhance the radiosensitivity of tumor cells, making radiation therapy more effective. nih.gov In studies on rodents, cordycepin was shown to prevent radiation-induced ulcers in the skin, intestine, and tongue by inhibiting cell senescence. researchgate.netvilniustech.lt The mechanism involves the activation of the NRF2 and AMPK pathways. researchgate.netvilniustech.lt Cordycepin activates AMPK, which then promotes the degradation of Keap1, allowing NRF2 to translocate to the nucleus and activate antioxidant and anti-senescence programs. researchgate.netvilniustech.lt It also significantly decreases the number of radiation-induced senescent cells and the secretion of senescence-associated cytokines. researchgate.net

Anti-inflammatory Cellular Responses

Cordycepin exhibits potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. It can suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE₂). nih.govnih.gov

A primary mechanism for its anti-inflammatory action is the inhibition of the Toll-like receptor 4 (TLR4)-mediated signaling pathway. nih.gov In macrophages stimulated with lipopolysaccharide (LPS), cordycepin was found to inhibit the binding of LPS to the cells and downregulate the expression of TLR4. nih.gov This leads to the suppression of downstream signaling cascades, including the mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB) pathway. nih.govnih.gov By preventing the degradation of IκB-α, cordycepin blocks the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of genes for pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1-beta (IL-1β). nih.govsci-hub.se

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. Cordycepin has demonstrated significant anti-angiogenic effects.

It directly inhibits the proliferation, migration, and tube formation of endothelial cells, which are the building blocks of blood vessels. nih.govnhri.edu.tw The molecular mechanism for this involves the downregulation of Focal Adhesion Kinase (FAK), a key regulator of endothelial cell function. nih.govnhri.edu.tw Suppression of FAK expression by cordycepin is accompanied by the induction of the tumor suppressor proteins p53 and p21 in endothelial cells. nih.govnhri.edu.tw Furthermore, cordycepin reduces the production of key pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF). spandidos-publications.com By mitigating VEGF production and suppressing FAK, cordycepin effectively impairs the process of angiogenesis, thereby inhibiting tumor growth. nih.govspandidos-publications.com

In Vitro Research on Adenosine and Cordycepin Biological Activities

Cellular Models for Adenosine (B11128) Receptor Function and Signaling

In vitro cellular models have been instrumental in elucidating the multifaceted roles of adenosine and its receptors in various physiological processes. These models allow for controlled investigations into the signaling pathways and functional outcomes of adenosine receptor activation.

Studies on Endothelial Cell Barrier Enhancement via A2A Receptors